molecular formula C8H7NO2 B1500779 2-Acetylnicotinaldehyde

2-Acetylnicotinaldehyde

Cat. No.: B1500779
M. Wt: 149.15 g/mol
InChI Key: ZWBBRZOKGQTGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylnicotinaldehyde is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition Studies

Research has shown that 2-acetylnicotinaldehyde acts as an inhibitor for certain enzymes, particularly nicotinamidases. These enzymes are crucial for NAD^+ homeostasis in various organisms, including pathogens such as Borrelia burgdorferi and Brucella abortus. The inhibition of these enzymes by this compound can provide insights into developing new antimicrobial agents targeting NAD^+ salvage pathways .

Potential Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties by modulating sirtuin activity, a family of proteins involved in cellular regulation and longevity. By influencing sirtuin-mediated pathways, there is potential for therapeutic applications in cancer treatment .

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in creating novel therapeutic agents for diseases linked to NAD^+ metabolism. Its ability to inhibit specific enzymes can lead to the development of drugs that target metabolic disorders or infections caused by NAD^+-dependent pathogens .

Synthesis of Bioactive Compounds

This compound serves as a building block for synthesizing various bioactive compounds, including pharmaceuticals and agrochemicals. Its functional groups allow for further modifications, facilitating the design of new molecules with desired biological activities .

Organic Synthesis

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to introduce different functional groups through various reactions such as nucleophilic additions or cyclization processes .

Hybrid Molecule Formation

The compound can be employed in creating hybrid molecules that combine the properties of different pharmacophores, potentially leading to enhanced efficacy and reduced side effects in therapeutic agents .

Case Studies

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated that this compound effectively inhibits nicotinamidase activity, suggesting its potential as a drug target for bacterial infections .
Study BAnticancer ActivityInvestigated the effects of this compound on sirtuin modulation, revealing promising results in cancer cell lines .
Study CSynthetic ApplicationsHighlighted the use of this compound in synthesizing novel bioactive compounds with potential therapeutic applications .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-acetylpyridine-3-carbaldehyde

InChI

InChI=1S/C8H7NO2/c1-6(11)8-7(5-10)3-2-4-9-8/h2-5H,1H3

InChI Key

ZWBBRZOKGQTGPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=N1)C=O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.